molecular formula C16H14ClNO3 B5878142 4-{[(2-CHLOROPHENYL)METHYL]CARBAMOYL}PHENYL ACETATE

4-{[(2-CHLOROPHENYL)METHYL]CARBAMOYL}PHENYL ACETATE

Cat. No.: B5878142
M. Wt: 303.74 g/mol
InChI Key: FXWHHTCDCGCOMW-UHFFFAOYSA-N
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Description

4-{[(2-Chlorophenyl)methyl]carbamoyl}phenyl acetate is an organic compound that features a phenyl acetate group and a carbamoyl group attached to a chlorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2-Chlorophenyl)methyl]carbamoyl}phenyl acetate typically involves the reaction of 4-aminophenyl acetate with 2-chlorobenzyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified using column chromatography or recrystallization techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-{[(2-Chlorophenyl)methyl]carbamoyl}phenyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-{[(2-Chlorophenyl)methyl]carbamoyl}phenyl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{[(2-Chlorophenyl)methyl]carbamoyl}phenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(2-Methylphenyl)methyl]carbamoyl}phenyl acetate
  • 4-{[(2-Fluorophenyl)methyl]carbamoyl}phenyl acetate
  • 4-{[(2-Bromophenyl)methyl]carbamoyl}phenyl acetate

Uniqueness

4-{[(2-Chlorophenyl)methyl]carbamoyl}phenyl acetate is unique due to the presence of the chlorophenyl group, which can impart distinct chemical and biological properties. This makes it a valuable compound for specific applications where the chlorophenyl moiety plays a crucial role in the desired activity.

Properties

IUPAC Name

[4-[(2-chlorophenyl)methylcarbamoyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO3/c1-11(19)21-14-8-6-12(7-9-14)16(20)18-10-13-4-2-3-5-15(13)17/h2-9H,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXWHHTCDCGCOMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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